

Chemical structure and properties of N-butyldeoxynojirimycin hydrochloride

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Compound of Interest		
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N-Butyldeoxynojirimycin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyldeoxynojirimycin hydrochloride, also known as Miglustat, is an N-alkylated iminosugar that functions as a competitive and reversible inhibitor of glucosylceramide synthase. This enzyme is pivotal in the biosynthesis of most glycosphingolipids. By inhibiting this initial step, N-butyldeoxynojirimycin hydrochloride effectively reduces the accumulation of glucosylceramide and its derivatives in lysosomal storage disorders. Its primary clinical application is in the treatment of mild to moderate type 1 Gaucher disease, where it serves as a substrate reduction therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for N-butyldeoxynojirimycin hydrochloride.

Chemical Structure and Properties

N-butyldeoxynojirimycin hydrochloride is the hydrochloride salt of N-butyldeoxynojirimycin. The chemical structure consists of a piperidine ring with hydroxyl groups, resembling a glucose molecule, and an N-butyl substituent.

Table 1: Chemical and Physical Properties of N-Butyldeoxynojirimycin Hydrochloride



Property	Value	Reference(s)
IUPAC Name	(2R,3R,4R,5S)-1-butyl-2- (hydroxymethyl)piperidine- 3,4,5-triol hydrochloride	[1]
Synonyms	Miglustat hydrochloride, NB- DNJ HCl	[2][3]
CAS Number	210110-90-0	[1]
Molecular Formula	C10H22CINO4	[2][3]
Molecular Weight	255.74 g/mol	[4][2][3]
Appearance	White to off-white crystalline solid	[5]
Melting Point	170 °C	[6]
Solubility	Water: 44 mg/mL, DMSO: 44 mg/mL, Ethanol: 22 mg/mL	[7]
рКа	13.72 ± 0.70 (Predicted)	[8]
Storage Temperature	-20°C	[1]

Table 2: In Vitro Activity of N-Butyldeoxynojirimycin

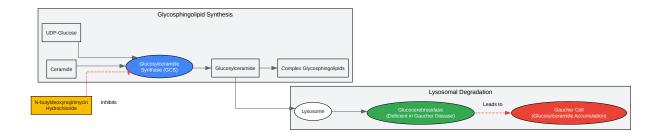


Target Enzyme	IC50	Cell Line/System	Reference(s)	
UDP-glucose ceramide glucosyltransferase	32 μΜ	Rat recombinant enzyme	[9]	
β-glucosidase 2	81 μΜ	Rat recombinant enzyme	[9]	
HIV-1	282 μΜ	Peripheral blood mononuclear cells (PBMCs)	[9]	
HIV-2	211 μΜ	Peripheral blood mononuclear cells (PBMCs)	[9]	

Mechanism of Action: Inhibition of Glucosylceramide Synthase

N-butyldeoxynojirimycin hydrochloride exerts its therapeutic effect through substrate reduction therapy. In Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages. N-butyldeoxynojirimycin hydrochloride acts as a competitive inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, including glucosylceramide. By inhibiting this enzyme, it reduces the rate of glucosylceramide synthesis, thereby alleviating the substrate burden on the deficient lysosomal enzyme.[4][2][3]





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Caption: Inhibition of Glucosylceramide Synthesis by N-butyldeoxynojirimycin Hydrochloride.

Experimental Protocols Chemical Synthesis of N-Butyldeoxynojirimycin Hydrochloride

An improved synthetic procedure for N-butyldeoxynojirimycin involves the N-alkylation of a protected deoxynojirimycin derivative.[10][11][12]

Materials:

- 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin
- Butyl methanesulfonate
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)



- Methanol (MeOH)
- Palladium on carbon (10% Pd/C)
- Hydrochloric acid (HCl) in methanol
- Ethyl acetate

Procedure:

- N-Alkylation: To a solution of 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin in DCM, add DIPEA and butyl methanesulfonate. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain N-butyl-2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin.
- Debenzylation and Salt Formation: Dissolve the purified product in methanol. Add 10% Pd/C and a solution of HCl in methanol. Stir the mixture under a hydrogen atmosphere at room temperature until debenzylation is complete (monitored by TLC).
- Isolation: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Add ethyl acetate to the residue to precipitate the product. Filter the solid and dry under vacuum to yield N-butyldeoxynojirimycin hydrochloride as a white solid.[3][13]

HPLC Method for Purity Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to determine the purity of N-butyldeoxynojirimycin hydrochloride.[9][14][15][16][17]

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 150 x 4.6 mm, 5 μm particle size)



Chromatographic Conditions:

 Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (gradient elution may be required). A reported isocratic method uses a mobile phase of 0.1% Trifluoroacetic acid: Methanol: Acetonitrile (20:40:40 v/v/v).[14][15]

Flow Rate: 0.7 mL/min[14][15]

Column Temperature: Ambient

• Detection Wavelength: 275 nm[14][15]

Injection Volume: 20 μL

Procedure:

- Standard Preparation: Prepare a standard solution of N-butyldeoxynojirimycin hydrochloride of known concentration in the mobile phase.
- Sample Preparation: Prepare a solution of the sample to be analyzed in the mobile phase at a similar concentration to the standard.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the standard solution.

In Vitro Glucosylceramide Synthase Inhibition Assay

This assay measures the ability of N-butyldeoxynojirimycin hydrochloride to inhibit the activity of glucosylceramide synthase.[18][19][20][21]

Materials:

Cell homogenates or purified glucosylceramide synthase



- Radiolabeled UDP-[14C]glucose
- Ceramide
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)
- N-butyldeoxynojirimycin hydrochloride (inhibitor)
- Scintillation cocktail
- Chloroform/methanol (2:1, v/v)

Procedure:

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ceramide (solubilized with a detergent like Triton X-100), and varying concentrations of N-butyldeoxynojirimycin hydrochloride.
- Enzyme Addition: Add the cell homogenate or purified enzyme to the reaction mixture and pre-incubate for 10 minutes at 37°C.
- Initiation of Reaction: Start the reaction by adding UDP-[14C]glucose. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Termination of Reaction: Stop the reaction by adding chloroform/methanol (2:1, v/v).
- Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
- Quantification: Evaporate the solvent from the organic phase, redissolve the lipid residue in a small volume of chloroform/methanol, and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of Nbutyldeoxynojirimycin hydrochloride and determine the IC₅₀ value.

In Vivo Efficacy in a Gaucher Disease Mouse Model

Foundational & Exploratory





The efficacy of N-butyldeoxynojirimycin hydrochloride can be evaluated in a mouse model of Gaucher disease (e.g., D409V/null mice).[22][6][23]

Animal Model:

• Gaucher disease mouse model (e.g., D409V/null) and wild-type littermates as controls.

Treatment Protocol:

- Drug Administration: Administer N-butyldeoxynojirimycin hydrochloride to the Gaucher mice, typically mixed in their chow or administered by oral gavage, at a specified dose (e.g., 150 mg/kg/day) for a defined period (e.g., 12 weeks).[23] A control group of Gaucher mice should receive a placebo.
- Monitoring: Monitor the body weight and general health of the animals throughout the study.
- Tissue Collection: At the end of the treatment period, euthanize the mice and collect tissues such as the liver, spleen, and brain.
- Glucosylceramide Analysis:
 - Homogenize the collected tissues.
 - Extract the lipids from the tissue homogenates using a method like the Folch extraction.
 - Quantify the levels of glucosylceramide in the lipid extracts using a suitable analytical method, such as high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS).
- Histopathology: Fix a portion of the tissues in formalin, embed in paraffin, and section for histological analysis. Stain the sections with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) to visualize Gaucher cells (lipid-laden macrophages).
- Data Analysis: Compare the glucosylceramide levels and the number of Gaucher cells in the tissues of the treated Gaucher mice with those of the untreated Gaucher mice and wild-type controls.



Clinical Efficacy in Type 1 Gaucher Disease

Clinical trials have demonstrated the efficacy of N-butyldeoxynojirimycin hydrochloride (Miglustat) in adult patients with mild to moderate type 1 Gaucher disease.[4][2][3][8][13][24] [25]

Table 3: Summary of Clinical Trial Results for Miglustat in Type 1 Gaucher Disease

Parameter	Baseline	Change after 12 Months	Change after 24 Months	Reference(s)
Liver Volume	1.1-2.7 times normal	-12% (mean)	-15.1% (mean, at 18 months)	[25]
Spleen Volume	5.1-24.8 times normal	-19% (mean)	-24.3% (mean, at 18 months)	[25]
Hemoglobin	Variable	Slight improvement	Stable	[25]
Platelet Count	Variable	Slight improvement	Stable	[25]
Chitotriosidase Activity	Elevated	-16.4% (mean)	-25.4% (mean)	[4][13]

Note: The results are from various open-label studies and the patient populations and baseline characteristics may differ.

The most common adverse effects reported in clinical trials include gastrointestinal issues such as diarrhea, flatulence, and abdominal pain, as well as weight loss and tremor.[25]

Conclusion

N-butyldeoxynojirimycin hydrochloride is a well-characterized small molecule inhibitor of glucosylceramide synthase with proven efficacy as a substrate reduction therapy for type 1 Gaucher disease. Its oral bioavailability offers a convenient alternative for patients for whom enzyme replacement therapy is not suitable. The information provided in this technical guide, including its chemical properties, mechanism of action, and detailed experimental protocols,



serves as a valuable resource for researchers and drug development professionals working in the field of lysosomal storage disorders and glycosphingolipid metabolism. Further research may explore its potential in other glycosphingolipid storage diseases and as a tool to investigate the broader biological roles of glycosphingolipids.

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